N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide
Description
N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide (CAS 897615-90-6) is a benzamide derivative featuring a 3-cyanothiophene moiety attached to the benzamide core via an amide linkage. The 4-position of the benzamide is substituted with an ethylthio (-S-C₂H₅) group, which enhances lipophilicity and may influence electronic properties.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-18-12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBAUPMTZXUXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide typically involves the following steps:
Formation of the Cyanothiophene Intermediate: The initial step involves the synthesis of 3-cyanothiophene through a reaction between thiophene and a cyanating agent under controlled conditions.
Substitution Reaction: The 3-cyanothiophene intermediate is then subjected to a substitution reaction with 4-(ethylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Benzamide Core
Thiophene vs. Thiazole Derivatives
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) : This analog replaces the thiophene ring with a thiazole, introducing a bromophenyl group and a dimethylsulfamoyl substituent. The thiazole’s electron-deficient nature may enhance binding to targets like NF-κB, as seen in screening studies .
Ethylthio vs. Sulfamoyl/Piperidine Substituents
- Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) : The ethylthio group here is part of an oxadiazole ring, contributing to hCA II inhibition via hydrophobic interactions .
Cyanothiophene vs. Morpholinomethyl/Hydroxybenzothiazole
- 4a (4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): The morpholinomethyl group enhances water solubility, while the pyridinyl group aids in π-stacking .
- P102 (N-(4-(5-hydroxybenzothiazole-2-yl)phenyl)-4-methylbenzamide) : The hydroxybenzothiazole moiety increases hydrogen-bonding capacity, critical for antioxidant activity .
- Target Compound: The 3-cyanothiophene introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets.
Enzyme Inhibition
- Derivative 6a : Shows potent hCA II inhibition (docking score: -8.54 kcal/mol) due to sulfonamide and oxadiazole interactions .
- Triazole-Based Analogs (K1–K6): Exhibit HDAC8 inhibition with docking scores ranging from -6.77 to -8.54 kcal/mol, comparable to vorinostat (-9.1 kcal/mol) .
- Target Compound : Predicted to inhibit enzymes like hCA II or HDACs due to its planar thiophene-cyanide system, though experimental validation is needed.
Antioxidant and Cytotoxic Effects
- A8 and H10 Benzamides: Demonstrate 86.6–87.7% inhibition in antioxidant assays, attributed to phenolic hydroxyl and methoxy groups .
- Target Compound : The ethylthio group may confer moderate radical-scavenging activity, but the lack of hydroxyl groups likely limits antioxidant potency compared to A8/H10.
Physicochemical Properties
Key Differentiators of N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide
Lipophilicity : The ethylthio group balances solubility and membrane permeability, offering advantages over highly polar sulfamoyl derivatives (e.g., compound 2D216) .
Synthetic Accessibility : The compound’s structure allows modular modifications at the thiophene 3-position or benzamide 4-position, enabling tailored optimization for specific targets.
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a cyano group and an ethylthio group attached to a benzamide moiety. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
- Receptor Binding : It may also modulate receptor activity by binding to specific sites, influencing signaling pathways involved in cellular processes.
Biological Activity Overview
| Activity | Description | IC50 Values |
|---|---|---|
| α-Glucosidase Inhibition | This compound derivatives have shown significant inhibition of α-glucosidase, which is crucial for managing type 2 diabetes. | 2.11 μM (compound 4d9) |
| Histone Deacetylase Inhibition | Demonstrated potential as a selective HDAC inhibitor, contributing to anti-cancer activity. | Not specified |
| Anti-inflammatory Activity | Explored for its anti-inflammatory properties, potentially beneficial in treating chronic inflammatory diseases. | Not specified |
Case Studies
-
α-Glucosidase Inhibitors Study
A recent study synthesized several analogs based on the N-(3-cyanothiophen-2-yl) framework. Among these, compound 4d9 exhibited the highest α-glucosidase inhibitory potency with an IC50 of 2.11 μM compared to Acarbose (IC50 = 327 μM). The compound acted as a non-competitive inhibitor, showing promise for diabetes management . -
Histone Deacetylase Inhibition
Another investigation focused on the compound's ability to inhibit HDACs. The results indicated that this compound could effectively reduce HDAC activity, suggesting its potential as a therapeutic agent in cancer treatment.
Molecular Docking Studies
Molecular docking analyses have been employed to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound fits well into the active sites of enzymes like HDACs, supporting its role as an inhibitor .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a 3-cyanothiophen-2-amine derivative with a 4-(ethylthio)benzoyl chloride precursor. Key steps include:
- Thioether formation : Ethylthio groups are introduced via nucleophilic substitution using ethanethiol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Amide coupling : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert atmosphere ensures efficient amide bond formation between the thiophene amine and benzoyl chloride .
- Optimization : Reaction yields improve with slow addition of reagents, controlled temperatures (0–5°C during coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyanothiophene ring (δ 6.8–7.5 ppm for aromatic protons) and ethylthio group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight accuracy .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry when single crystals are obtained from ethanol/water recrystallization .
Q. How can researchers assess the in vitro biological activity of this compound, such as enzyme inhibition or cytotoxicity?
- Methodological Answer :
- Enzyme inhibition assays : For PARP-1 or HDAC targets, use fluorescence-based assays (e.g., NAD⁺ depletion for PARP-1) with IC₅₀ determination via dose-response curves (1–100 µM range) .
- Cytotoxicity screening : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .
- Antioxidant activity : Use DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Purity validation : Ensure compound purity (>95%) via HPLC and elemental analysis to exclude batch-specific impurities .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal assays : Confirm PARP-1 inhibition via Western blotting (PARylation levels) alongside enzymatic assays to rule off-target effects .
Q. What experimental strategies are recommended to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing ethylthio with methylsulfonyl or morpholine groups) and compare bioactivity .
- Computational modeling : Perform DFT calculations to map electron density distribution or molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes .
- Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and steric effects with IC₅₀ values .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to improve solubility while retaining activity. Monitor logP via shake-flask method .
- Metabolic stability : Test microsomal half-life (human liver microsomes) and identify metabolic hotspots via LC-MS metabolite profiling .
- Prodrug strategies : Design ester or amide prodrugs to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
